2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide
Overview
Description
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structural features, including a chloro-nitrophenoxy group and a methoxyphenyl-phenylmethyl acetamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Chlorination: The initial step involves the nitration of 4-chlorophenol to introduce a nitro group, followed by chlorination to obtain 4-chloro-2-nitrophenol.
Ether Formation: The next step is the formation of an ether linkage by reacting 4-chloro-2-nitrophenol with 2-chloroacetyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the amidation reaction where the intermediate product is reacted with N-[(4-methoxyphenyl)(phenyl)methyl]amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: 2-(4-chloro-2-aminophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-chloro-2-nitrophenoxy)acetic acid and N-[(4-methoxyphenyl)(phenyl)methyl]amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of both nitro and chloro groups makes it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their pharmacological properties. The structural features suggest potential activity as antimicrobial or anticancer agents, although detailed studies are required to confirm such activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.
Mechanism of Action
The mechanism by which 2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide exerts its effects depends on its application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound within the active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-nitrophenoxy)acetic acid: Similar structure but lacks the acetamide moiety.
N-[(4-methoxyphenyl)(phenyl)methyl]amine: Contains the amine moiety but lacks the nitrophenoxy group.
4-chloro-2-nitrophenol: Precursor in the synthesis, lacks the ether and acetamide functionalities.
Uniqueness
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups allows for a wide range of chemical transformations and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)-phenylmethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-29-18-10-7-16(8-11-18)22(15-5-3-2-4-6-15)24-21(26)14-30-20-12-9-17(23)13-19(20)25(27)28/h2-13,22H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKPVHDAFRKUQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.